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Introduction
Birelentinib (DZD8586) is a novel, orally administered, dual inhibitor of Lyn tyrosine kinase

(LYN) and Bruton's tyrosine kinase (BTK). Its development marks a significant advancement in

the treatment of B-cell malignancies, particularly in cases of resistance to existing BTK

inhibitors and in malignancies with central nervous system (CNS) involvement. A key

differentiator of Birelentinib is its exceptional ability to penetrate the blood-brain barrier (BBB),

a critical attribute for effectively treating CNS lymphomas and preventing CNS relapse. This

technical guide provides a comprehensive overview of the available data and methodologies

used to characterize the BBB penetration capabilities of Birelentinib.

Quantitative Data Summary
The blood-brain barrier penetration of Birelentinib has been assessed in preclinical species

and confirmed in human clinical trials. The key metric for quantifying BBB penetration is the

unbound cerebrospinal fluid (CSF)-to-plasma concentration ratio (Kpuu,CSF), which represents

the equilibrium of the pharmacologically active, unbound drug between the systemic circulation

and the CNS. A Kpuu,CSF value approaching or exceeding 1.0 is indicative of excellent BBB

penetration.
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Species Model Parameter Value Reference

Rat Preclinical Kpuu,CSF 1.2 [1]

Monkey Preclinical Kpuu,CSF 1.3 [1]

Human

Phase 1/2

Clinical Trial

(CNS

Lymphoma)

Kpuu,CSF 1.2, 1.21, 0.98 [2][3][4]

Experimental Protocols
While specific, detailed experimental protocols for the Birelentinib studies are not publicly

available, this section outlines standard and widely accepted methodologies for assessing the

blood-brain barrier penetration of small molecule inhibitors like Birelentinib.

In Vitro Permeability and Efflux Transporter Assays
Objective: To determine the passive permeability of a compound across a cell monolayer

mimicking the BBB and to assess if the compound is a substrate of key efflux transporters,

such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

General Methodology:

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (for

P-gp) and ABCG2 (for BCRP) are cultured on semi-permeable filter inserts in a transwell

plate system. The cells are grown to form a confluent monolayer with well-established tight

junctions, which is confirmed by measuring the transendothelial electrical resistance (TEER).

Permeability Assay:

The test compound (Birelentinib) is added to the apical (donor) side of the monolayer,

and the concentration of the compound that permeates to the basolateral (receiver) side is

measured over time. This provides the apparent permeability coefficient in the apical-to-

basolateral direction (Papp, A to B).
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Conversely, the compound is added to the basolateral side, and its permeation to the

apical side is measured to determine the Papp in the basolateral-to-apical direction (Papp,

B to A).

Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to

Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux.

Preclinical data suggests that Birelentinib is not significantly transported by P-gp and

BCRP[1].

Analysis: The concentration of the test compound in the donor and receiver compartments is

quantified using a sensitive analytical method, typically liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

In Vivo Blood-Brain Barrier Penetration Studies in
Animals
Objective: To determine the in vivo brain and CSF distribution of a compound after systemic

administration in animal models.

General Methodology (Rodent and Non-Human Primate):

Animal Models: Studies are typically conducted in rats and monkeys to assess cross-species

consistency.

Drug Administration: Birelentinib is administered orally or intravenously at a defined dose.

Sample Collection: At various time points after administration, blood and cerebrospinal fluid

(CSF) samples are collected. For terminal studies, brain tissue is also collected.

Determination of Unbound Fraction: The fraction of Birelentinib that is not bound to proteins

in both plasma (fu,plasma) and brain homogenate (fu,brain) is determined using techniques

like equilibrium dialysis or ultrafiltration.

Concentration Analysis: The total concentration of Birelentinib in plasma, CSF, and brain

homogenate is measured by LC-MS/MS.
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Calculation of Kp,uu,CSF: The unbound CSF-to-plasma concentration ratio is calculated as:

Kpuu,CSF = (Total CSF Concentration) / (Total Plasma Concentration * fu,plasma)

Clinical Cerebrospinal Fluid Pharmacokinetic Studies
Objective: To confirm the BBB penetration of a compound in human subjects.

General Methodology:

Patient Population: Patients with CNS malignancies, such as CNS lymphoma, are often

enrolled in these studies as CSF sampling is frequently part of their standard of care.

Drug Administration: Patients receive Birelentinib at the clinically determined dose and

schedule.

Paired Sample Collection: At steady-state, paired CSF and blood samples are collected at

the same time point.

Analysis and Calculation: The total concentrations of Birelentinib in CSF and plasma are

determined, along with the unbound fraction in plasma. The Kpuu,CSF is then calculated as

described for the in vivo animal studies.

Visualizations
Signaling Pathway of LYN/BTK Dual Inhibition
Birelentinib exerts its therapeutic effect by dually inhibiting LYN and BTK, which are key

kinases in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the

points of intervention of Birelentinib.
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Caption: Birelentinib dually inhibits LYN and BTK in the BCR signaling pathway.

Experimental Workflow for In Vitro BBB Permeability
Assay
The following diagram outlines the typical workflow for assessing the permeability and efflux of

a compound using a transwell cell culture system.
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Caption: Workflow for in vitro BBB permeability and efflux assessment.
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Logical Relationship of BBB Penetration Assessment
The comprehensive assessment of a drug's BBB penetration capabilities involves a logical

progression from in vitro and preclinical in vivo studies to clinical confirmation.
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Caption: Logical flow for the assessment of BBB penetration.

Conclusion
The available preclinical and clinical data consistently demonstrate that Birelentinib possesses

excellent blood-brain barrier penetration capabilities. The unbound CSF-to-plasma

concentration ratios (Kpuu,CSF) near or exceeding 1.0 in multiple species, including humans,

provide strong quantitative evidence for its ability to achieve therapeutic concentrations within

the central nervous system. Furthermore, preclinical findings indicate that Birelentinib is not a

significant substrate for major efflux transporters like P-gp and BCRP, which further facilitates
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its CNS exposure. This robust BBB penetration is a critical feature of Birelentinib, positioning it

as a promising therapeutic agent for B-cell malignancies with CNS involvement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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